N'-hydroxydecanimidamide
Description
N'-Hydroxydecanimidamide is a chemical compound characterized by a 10-carbon aliphatic chain (decane) attached to an amidoxime functional group (N'-hydroxyimidamide). Its molecular formula is C₁₀H₂₁N₂O, with a molecular weight of approximately 185.3 g/mol. Structurally, it consists of a decanoyl backbone terminating in an amidoxime group, where the hydroxylamine moiety (-NHOH) is bonded to the imine nitrogen (Figure 1). This compound is synthesized via the reaction of decanonitrile with hydroxylamine hydrochloride under reflux conditions, often in ethanol or water, as seen in analogous amidoxime syntheses .
Amidoximes like this compound are pivotal in coordination chemistry due to their ability to chelate metal ions, making them useful in catalysis and environmental remediation (e.g., uranium extraction from seawater). They also serve as intermediates in pharmaceuticals, particularly in prodrugs designed for controlled release .
Properties
CAS No. |
88542-64-7 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
N'-hydroxydecanimidamide |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-9-10(11)12-13/h13H,2-9H2,1H3,(H2,11,12) |
InChI Key |
BGTGSIOGLSAMRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=NO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| N'-Hydroxydecanimidamide | Aliphatic amidoxime | C₁₀H₂₁N₂O | 185.3 | High lipophilicity, metal chelation | Catalysis, environmental remediation |
| N-Hydroxyoctanamide | Aliphatic hydroxyamide | C₈H₁₇NO₂ | 159.2 | Moderate polarity, hydrolytic stability | Organic synthesis intermediates |
| N'-Hydroxy-2-phenylethanimidamide | Aromatic amidoxime | C₈H₁₀N₂O | 150.2 | Enhanced π-π interactions | Ligand design, kinase inhibitors |
| N-Hydroxysuccinimide (NHS) | Cyclic imide | C₄H₅NO₃ | 115.1 | Electrophilic reactivity | Bioconjugation, peptide synthesis |
Structural Insights :
- Aliphatic vs. Aromatic Backbones: this compound’s long aliphatic chain enhances lipophilicity compared to aromatic analogs like N'-hydroxy-2-phenylethanimidamide, which exhibit stronger π-π stacking but lower solubility in nonpolar solvents .
- Cyclic vs. Linear Systems: NHS’s cyclic structure facilitates its role as an activating agent for carboxyl groups, whereas linear amidoximes prioritize metal-binding via their bidentate N,O-donor sites .
Physicochemical Properties
- Solubility: Aliphatic amidoximes (e.g., this compound) are sparingly soluble in water but soluble in ethanol or DMSO. Aromatic variants show similar trends but with reduced solubility in hydrocarbons .
- Thermal Stability : Amidoximes generally decompose above 150°C, while NHS esters are thermally stable up to 200°C, reflecting their covalent reactivity .
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